molecular formula C10H11IO3 B570352 Methyl 2-(3-iodo-4-methoxyphenyl)acetate CAS No. 124840-58-0

Methyl 2-(3-iodo-4-methoxyphenyl)acetate

Cat. No.: B570352
CAS No.: 124840-58-0
M. Wt: 306.099
InChI Key: XPFGJRYNJUCBKC-UHFFFAOYSA-N
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Description

Methyl 2-(3-iodo-4-methoxyphenyl)acetate is an organic ester featuring a phenyl ring substituted with iodine (at position 3) and methoxy (at position 4) groups, linked to a methyl acetate moiety. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol (calculated based on structural analogs like Methyl (4-iodophenyl)acetate ). The compound is synthesized via catalytic methods, such as bismuth triflate [Bi(OTf)₃]-mediated coupling reactions, as demonstrated in the synthesis of structurally related ethyl 2-benzamido derivatives .

Properties

CAS No.

124840-58-0

Molecular Formula

C10H11IO3

Molecular Weight

306.099

IUPAC Name

methyl 2-(3-iodo-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H11IO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

XPFGJRYNJUCBKC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(3-iodo-4-methoxyphenyl)acetate, enabling comparative analysis of their properties, synthesis, and applications:

Methyl (4-iodophenyl)acetate

  • Structure : Features a para-iodo substituent on the phenyl ring.
  • Molecular Formula : C₉H₉IO₂; MW : 276.07 g/mol .
  • Synthesis : Prepared via esterification of 4-iodophenylacetic acid.
  • Key Differences: The absence of a methoxy group and the iodine position (para vs.

Methyl 2-(3-fluoro-4-methylphenyl)acetate

  • Structure : Contains fluoro (position 3) and methyl (position 4) groups.
  • Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .
  • Synthesis : Likely synthesized via Friedel-Crafts alkylation or fluorination of precursor esters.
  • Key Differences : The smaller fluorine atom and methyl group result in lower molecular weight and increased hydrophobicity compared to the iodine- and methoxy-substituted analog .

Methyl 2-thienylacetate

  • Structure : Replaces the phenyl ring with a thienyl (sulfur-containing heterocycle) group.
  • Molecular Formula : C₇H₈O₂S; MW : 156.20 g/mol .
  • Applications : Used in agrochemicals and fragrances due to the thienyl group’s electron-rich nature.
  • Key Differences : The thienyl moiety introduces π-conjugation differences and sulfur-based reactivity, diverging from the iodine/methoxy-substituted phenyl system .

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

  • Structure : Hydroxy (position 4) and methoxy (position 3) groups; carboxylic acid instead of ester.
  • Molecular Formula : C₉H₁₀O₄; MW : 182.18 g/mol .
  • Applications : Intermediate in synthesizing bioactive molecules (e.g., vanillin derivatives).
  • Key Differences : The carboxylic acid functionality increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .

Methyl 2-phenylacetoacetate

  • Structure : Contains a β-ketoester group (CH₃COCO₂Me) linked to a phenyl ring.
  • Applications : Precursor in amphetamine synthesis and β-ketoester-mediated condensations .
  • Key Differences: The β-ketoester group enables enolate formation and nucleophilic reactivity, absent in the iodine/methoxy-substituted acetate .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₀H₁₁IO₃ 306.10 3-I, 4-OCH₃
Methyl (4-iodophenyl)acetate C₉H₉IO₂ 276.07 4-I
Methyl 2-(3-fluoro-4-methylphenyl)acetate C₁₀H₁₁FO₂ 182.19 3-F, 4-CH₃
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.18 4-OH, 3-OCH₃, -COOH

Key Findings and Insights

  • Iodine vs. Halogen Substituents : The iodine atom in this compound provides a heavy atom effect useful in X-ray crystallography and a handle for Suzuki-Miyaura cross-coupling, unlike fluorine or methyl groups .
  • Ester vs. Acid Functionality : The ester group enhances membrane permeability compared to carboxylic acids, making it preferable in prodrug design .
  • Stereoelectronic Effects : Methoxy groups act as electron-donating substituents, directing electrophilic substitutions to specific positions on the aromatic ring, while iodine’s steric bulk limits certain reactions .

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